molecular formula C8H11NOS B13200512 1-(Thiomorpholin-3-yl)but-3-yn-1-one

1-(Thiomorpholin-3-yl)but-3-yn-1-one

Cat. No.: B13200512
M. Wt: 169.25 g/mol
InChI Key: SSMOIHQLEVNHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiomorpholin-3-yl)but-3-yn-1-one is an organic compound with the molecular formula C8H11NOS It is characterized by the presence of a thiomorpholine ring attached to a but-3-yn-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiomorpholin-3-yl)but-3-yn-1-one typically involves the reaction of thiomorpholine with but-3-yn-1-one under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiomorpholine, followed by the addition of but-3-yn-1-one. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiomorpholin-3-yl)but-3-yn-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the alkyne carbon.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Thiomorpholin-3-yl)but-3-yn-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Thiomorpholin-3-yl)but-3-yn-1-one involves its interaction with specific molecular targets. The thiomorpholine ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The alkyne group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies .

Comparison with Similar Compounds

Uniqueness: 1-(Thiomorpholin-3-yl)but-3-yn-1-one is unique due to the presence of both a thiomorpholine ring and an alkyne group, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-thiomorpholin-3-ylbut-3-yn-1-one

InChI

InChI=1S/C8H11NOS/c1-2-3-8(10)7-6-11-5-4-9-7/h1,7,9H,3-6H2

InChI Key

SSMOIHQLEVNHGA-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)C1CSCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.